molecular formula C9H8N2 B3116776 6-Allylnicotinonitrile CAS No. 219727-44-3

6-Allylnicotinonitrile

Cat. No. B3116776
CAS RN: 219727-44-3
M. Wt: 144.17 g/mol
InChI Key: HGBSZKUINPDVSZ-UHFFFAOYSA-N
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Description

6-Allylnicotinonitrile (6-AN) is an organic compound belonging to the class of allylnitriles, which are characterized by a nitrile group attached to an allyl group. 6-AN is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products. 6-AN has been studied for its potential medicinal and therapeutic applications, as well as its ability to act as a catalyst for the synthesis of various compounds.

Scientific Research Applications

Neurotoxicity and Behavioral Effects

  • Neurotoxic Properties : Studies have found that nitriles, including allylnitrile, are a new class of neurotoxic compounds. They can induce persistent behavioral abnormalities in rodents, such as increased locomotor activity, head twitching, and somersaulting. The abnormalities are linked to the activation of serotonin systems in the central nervous system and may involve dopamine and noradrenaline levels (Tanii, Zang, & Saijoh, 1999).
  • Behavioral Disturbances in Rats : Exposure to allylnitrile in rats leads to motor behavior abnormalities and sensory pathology. This includes vestibular dysfunction and changes in vestibular hair cells, pointing towards allylnitrile's impact on neurotoxicity and neurobehavioral changes (Balbuena & Llorens, 2001).

Biological and Chemical Reactions

  • Biotransformation of Explosives : Allylnitrile derivatives are used in the biotransformation of explosives. Studies on microorganisms and plants show how certain enzymes can degrade major contaminants like 2,4,6-trinitrotoluene (Rylott, Lorenz, & Bruce, 2011).
  • Hydrolysis Studies : Research involving the hydrolysis of compounds like Ally, a sulfonylurea herbicide, provides insights into the chemical properties of similar compounds, including nitriles (Bezemer & Rutan, 2001).

Applications in Nanotechnology and Medicine

  • Graphene-Like 2D Layered Nanomaterials : Studies on graphene-like two-dimensional nanomaterials, which have properties similar to those of nitriles, demonstrate their potential in biosensors and nanomedicine. These materials have a broad range of applications due to their unique physical and chemical properties (Yang et al., 2015).
  • Synthesis of Isoxazoline Derivatives : The synthesis of isoxazoline derivatives containing nitrile groups has shown significant antibacterial activity, pointing towards their potential use in medical applications (Kheira, 2020).

properties

IUPAC Name

6-prop-2-enylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSZKUINPDVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allylnicotinonitrile

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridine-3-carbonitrile (7.0 g, 50 mmol), allyl tri-n-butyltin (18.2 g, 55.0 mmol) and Pd(PPh3)2Cl2 (1 g) in 80 mL DMF was stirred at 90° C. for 3 hours. The mixture was cooled down and diluted with 1 L of EtOAc, washed with water (100 mL×2) and brine (100 mL), then concentrated. The residue was purified by column chromatography (PE:EtOAc=10:1) to afford the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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